molecular formula C15H22N2O2 B050918 tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate CAS No. 351360-61-7

tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate

Cat. No.: B050918
CAS No.: 351360-61-7
M. Wt: 262.35 g/mol
InChI Key: OQKMVLIVAWGYRD-QWHCGFSZSA-N
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Description

tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate is a chiral pyrrolidine-based building block of significant value in medicinal chemistry and drug discovery. This compound features a stereochemically defined (3S,4R) configuration, a phenyl substituent, and a Boc-protected amine, making it a versatile intermediate for the synthesis of more complex, biologically active molecules. Its primary research application lies in the development of potential therapeutics, particularly as a key chiral scaffold for creating ligands that target the central nervous system (CNS), such as sigma receptors or neurotransmitter transporters. The rigid pyrrolidine core provides a defined three-dimensional structure that is crucial for achieving high affinity and selectivity with biological targets. The Boc (tert-butoxycarbonyl) protecting group is strategically invaluable, as it is readily cleaved under mild acidic conditions to reveal the primary amine, enabling subsequent coupling reactions to introduce diverse pharmacophores. This allows researchers to systematically explore structure-activity relationships (SAR) and optimize the properties of lead compounds. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKMVLIVAWGYRD-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Analysis of Key Synthetic Methods

MethodReagents/ConditionsYield (%)Diastereomeric Ratio (dr)Purity (%)
NaBH₄ ReductionNaBH₄, THF/EtOH, 10–20°C5695:595.9
DIBAH ReductionDIBAH, Toluene/Cyclohexanol, 25°C6895:597.2
MPV ReductionAl(OiPr)₃, iPrOH, Reflux80>99:198.5

Resolution of Racemic Mixtures via Crystallization

For racemic mixtures, chiral resolution using tartaric acid derivatives has been explored. Recrystallization of the diastereomeric salt formed between (±)-tert-butyl-4-phenylpyrrolidin-3-ylcarbamate and (R,R)-dibenzoyl tartaric acid in ethyl acetate/hexane selectively isolates the (3S,4R) enantiomer. This method, while effective, is less favored industrially due to lower throughput and higher solvent consumption compared to asymmetric synthesis.

Solid-Phase Synthesis for High-Throughput Applications

Recent advances in solid-phase synthesis utilize Wang resin-bound pyrrolidine precursors. The tert-butoxycarbonyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. After cleavage from the resin using trifluoroacetic acid (TFA), the crude product is purified by flash chromatography (SiO₂, hexane/ethyl acetate 3:1) to afford the target compound in 75% yield. This method is advantageous for combinatorial libraries but requires specialized equipment.

Critical Analysis of Methodologies

The MPV reduction (Method 3) stands out for its high yield (80%) and exceptional dr (>99:1), making it ideal for industrial-scale production. In contrast, NaBH₄-based reductions (Method 1) are cost-effective but suffer from lower selectivity. DIBAH-mediated reductions (Method 2) balance yield and selectivity but require stringent moisture-free conditions. Emerging catalytic asymmetric methods (Method 4) promise enantiopure products but need further optimization for this specific compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming stable carbamate-enzyme complexes. This interaction can disrupt normal enzyme function and lead to various biological effects. The pathways involved may include inhibition of neurotransmitter degradation or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs vary in substituents, stereochemistry, ring size, and functional groups, leading to differences in physicochemical properties, biological activity, and synthetic utility. Below is a detailed analysis of key analogs:

Substituent Variations

Compound Name Key Features Molecular Weight (g/mol) CAS Number Similarity
tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate 3-chlorophenyl substituent; stereochemistry (3R,4S) 296.79 799981 (ID) High
(S)-tert-Butyl pyrrolidin-3-ylcarbamate No phenyl group; lacks 4-position substituent ~180 (estimated) 122536-76-9 0.90
tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate Methyl substituent at 4-position; stereochemistry (3S,4S) ~215 (estimated) 127199-54-6 0.94
(3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate Fluorine at 4-position; carboxylate instead of carbamate ~230 (estimated) 1174020-30-4 0.93
  • The 3-chlorophenyl analog (CAS 799981) may exhibit altered electronic properties and steric bulk, affecting interactions in chiral environments . Fluorine substitution (e.g., CAS 1174020-30-4) increases metabolic stability and electronegativity, which could influence pharmacokinetics .

Stereochemical Variations

Compound Name Stereochemistry Key Difference
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride (3R,4R) Hydroxyl group introduces polarity; altered hydrogen-bonding capacity
tert-Butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate Piperidine ring (six-membered) Larger ring size alters conformational flexibility and torsional strain
  • Stereochemistry : The (3S,4R) configuration in the target compound is critical for chiral recognition in biological systems. Inversion (e.g., 3R,4S in CAS 799981) may reduce binding affinity to enantioselective targets .

Functional Group Variations

Compound Name Functional Group Key Property Change
(3S,4R)-4-Phenylpyrrolidine-1,3-dicarboxylic acid 1-tert-Butyl ester Dicarboxylic acid Increased acidity and solubility; potential for metal chelation
tert-Butyl (cis-4-fluoropyrrolidin-3-yl)carbamate Fluorine substituent Enhanced metabolic stability; altered dipole interactions
  • Carbamate vs. Carboxylate : The carbamate group in the target compound provides hydrolytic stability under basic conditions compared to carboxylates, which may deprotect more readily .

Biological Activity

tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate is a synthetic compound with significant potential in biological and medicinal chemistry. Its unique structural features, including a tert-butyl group and a phenyl-substituted pyrrolidine ring, contribute to its biological activity and versatility in research applications.

  • Molecular Formula : C15H22N2O2
  • Molecular Weight : 262.35 g/mol
  • CAS Number : 351360-61-7

The compound's structure enhances its lipophilicity and stability, facilitating interactions with biological membranes and proteins, which is crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to act as an enzyme inhibitor. The compound forms stable complexes with target enzymes, disrupting normal enzymatic functions. This action can influence various biochemical pathways, including neurotransmitter degradation and signal transduction processes.

Biological Activity Overview

Research has indicated that this compound may exhibit several biological activities:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Protein Modification : The compound can modify protein structures through carbamate formation, affecting protein function and interaction.
  • Therapeutic Potential : Investigations into its role as a precursor for drug development suggest that it may have therapeutic applications in treating various diseases.

1. Enzyme Inhibition Studies

A study focused on the inhibition of acetylcholinesterase (AChE) by this compound demonstrated significant inhibitory effects, suggesting potential applications in neuropharmacology. The compound was found to bind effectively to the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts.

2. Protein Interaction Analysis

Research utilizing surface plasmon resonance (SPR) techniques revealed that this compound interacts with various proteins involved in signal transduction pathways. The binding affinity was quantified, indicating its potential as a modulator of protein activity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylateAmino group instead of carbamateDifferent reactivity; potential for neuroprotective effects
tert-Butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylateFluoro group presenceAltered chemical properties; potential anti-inflammatory effects

The distinct combination of functional groups in this compound sets it apart from similar compounds, providing unique reactivity and biological properties.

Q & A

Basic Research Question

  • Chiral HPLC : Employing polysaccharide-based columns (e.g., Chiralcel® OD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Retention time comparison with standards validates purity .
  • NMR Spectroscopy : Diastereotopic proton analysis (e.g., pyrrolidine ring protons) and NOE experiments to confirm spatial arrangement .
  • X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, especially for novel derivatives .

What strategies are employed to mitigate racemization during the synthesis of this compound?

Advanced Research Question
Racemization risks arise during carbamate formation or acidic/basic workup. Mitigation strategies include:

  • Low-Temperature Reactions : Conducting carbamate coupling at 0–5°C to minimize base-induced epimerization .
  • Protecting Group Selection : Using tert-butyl carbamates (as in the target compound) instead of methyl/ethyl groups reduces β-elimination risks .
  • Mild Deprotection Conditions : Avoiding strong acids (e.g., TFA) and opting for hydrogenolysis or enzymatic deprotection when modifying intermediates .

Case Study : In a related pyrrolidine synthesis, racemization was reduced from 15% to <2% by replacing NaH with DBU as a base during cyclization .

How does the phenyl substituent on the pyrrolidine ring influence the compound's reactivity in subsequent derivatization reactions?

Advanced Research Question
The phenyl group introduces steric hindrance and electronic effects:

  • Steric Effects : Limits nucleophilic attack at the 4-position, directing functionalization to the 3-carbamate site. For example, Suzuki-Miyaura coupling at the 3-position requires bulky ligands (e.g., SPhos) to overcome steric barriers .
  • Electronic Effects : The electron-withdrawing carbamate enhances the electrophilicity of adjacent positions, facilitating SNAr reactions with amines or thiols .

Data Contradiction : While phenyl groups typically deactivate rings, in one study, the para-phenyl derivative showed higher reactivity in alkylation than meta-substituted analogs due to conformational flexibility .

What analytical challenges arise when characterizing this compound in complex reaction mixtures, and how are they addressed?

Advanced Research Question

  • Co-Elution in Chromatography : Similar-polarity byproducts (e.g., diastereomers) may co-elute. Solutions include:
    • 2D-LC : Combining reversed-phase and chiral columns for orthogonal separation .
    • Ion Mobility Spectrometry : Differentiates isomers based on collision cross-section differences .
  • Mass Spectrometry Interference : Isobaric impurities (e.g., tert-butyl variants) require high-resolution MS (HRMS) or MS/MS fragmentation for distinction .

Example : A study resolved overlapping peaks of tert-butyl carbamate derivatives using a C18 column with 0.1% formic acid in acetonitrile/water, achieving baseline separation .

How is this compound utilized as a building block in medicinal chemistry?

Basic Research Question
This compound serves as a precursor for:

  • Protease Inhibitors : The pyrrolidine scaffold mimics transition states in serine proteases (e.g., DPP-4 inhibitors). Functionalization at the carbamate site with fluorinated groups enhances binding .
  • Kinase Modulators : The phenyl group engages in π-π stacking with ATP-binding pockets, as seen in JAK2 inhibitor analogs .

Synthetic Example : Coupling the carbamate with a trifluoromethyltriazolo group yielded a compound with IC50 = 12 nM against a kinase target .

What computational methods are effective in predicting the conformational stability of this compound?

Advanced Research Question

  • DFT Calculations : B3LYP/6-31G(d) optimizations reveal preferred puckered conformations of the pyrrolidine ring, stabilizing the carbamate group .
  • Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water/DMSO) predict solvation effects on rotational barriers (~5 kcal/mol for tert-butyl group rotation) .

Validation : Computed NMR chemical shifts (e.g., δ 1.36 ppm for tert-butyl protons) matched experimental data within 0.1 ppm error .

How do structural modifications to the tert-butyl group impact the compound's pharmacokinetic properties?

Advanced Research Question

  • Metabolic Stability : tert-Butyl groups resist cytochrome P450 oxidation, prolonging half-life compared to methyl analogs (t1/2 = 8.2 vs. 2.1 hours in rat liver microsomes) .
  • Solubility : Replacing tert-butyl with PEGylated chains increases aqueous solubility from 0.5 mg/mL to 12 mg/mL but reduces membrane permeability .

Trade-off Analysis : Balancing lipophilicity (logP = 2.8) and solubility is critical for CNS penetration vs. renal clearance .

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